

# Spectroscopic Profile of Methyl 5-cyanonicotinate: A Technical Guide

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## Compound of Interest

Compound Name: *Methyl 5-cyanonicotinate*

Cat. No.: *B020564*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Methyl 5-cyanonicotinate**, a key intermediate in pharmaceutical synthesis. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data points for **Methyl 5-cyanonicotinate**. This information is crucial for the identification, characterization, and purity assessment of the compound.

## Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR)

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
9.25	s	1H	H-2
9.05	s	1H	H-6
8.70	s	1H	H-4
4.00	s	3H	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm

<sup>13</sup>C NMR (Carbon NMR)

Chemical Shift ( $\delta$ ) ppm	Assignment
164.5	C=O
155.0	C-6
152.0	C-2
142.0	C-4
128.0	C-3
116.0	C≡N
110.0	C-5
53.0	-OCH <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm

## Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3000	Weak	Aromatic C-H Stretch
2230	Strong	C≡N Stretch (Nitrile)
1730	Strong	C=O Stretch (Ester)
1600, 1480, 1450	Medium-Weak	Aromatic C=C Bending
1250	Strong	C-O Stretch (Ester)

## Mass Spectrometry (MS) Data

m/z	Interpretation
162.04	[M] <sup>+</sup> (Molecular Ion)
131.03	[M - OCH <sub>3</sub> ] <sup>+</sup>
103.02	[M - COOCH <sub>3</sub> ] <sup>+</sup>
76.01	[C <sub>5</sub> H <sub>2</sub> N] <sup>+</sup>

Ionization Method: Electron Ionization (EI)

## Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - Accurately weigh 5-10 mg of **Methyl 5-cyanonicotinate**.
  - Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
  - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Parameters (<sup>1</sup>H NMR):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.
- Pulse Program: Standard single-pulse sequence.
- Number of Scans: 16-32, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.
- Reference: Tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- Instrument Parameters ( $^{13}\text{C}$  NMR):
  - Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
  - Pulse Program: Proton-decoupled pulse sequence.
  - Number of Scans: 512-1024, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2-5 seconds.
  - Spectral Width: 0 to 200 ppm.
  - Reference:  $\text{CDCl}_3$  solvent peak (77.16 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of solid **Methyl 5-cyanonicotinate** directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
- Instrument Parameters:
  - Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

- Scan Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- Background: A background spectrum of the clean, empty ATR crystal should be recorded prior to sample analysis.

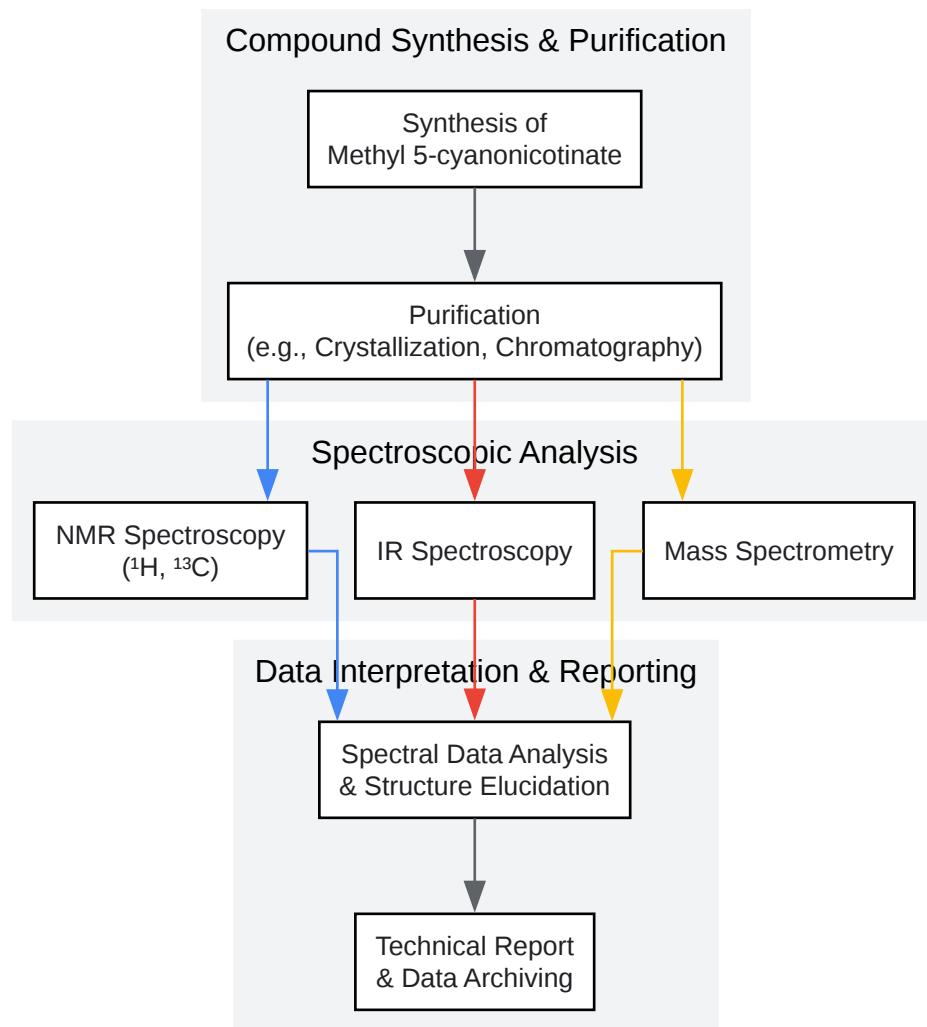
## Mass Spectrometry (MS)

- Sample Introduction:
  - For a solid sample, direct insertion probe (DIP) can be used.
  - Alternatively, dissolve the sample in a volatile organic solvent (e.g., methanol, dichloromethane) and introduce it via a direct infusion or after separation by Gas Chromatography (GC-MS).
- Instrument Parameters (Electron Ionization - EI):
  - Ionization Source: Electron Ionization (EI).
  - Electron Energy: 70 eV.
  - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
  - Mass Range: m/z 50-500.
  - Source Temperature: 200-250 °C.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Methyl 5-cyanonicotinate**.

## General Workflow for Spectroscopic Analysis

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General workflow for the spectroscopic characterization of a chemical compound.

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